molecular formula C16H12N2O B3353301 2-Imidazolin-5-one, 4-benzylidene-2-phenyl- CAS No. 53949-14-7

2-Imidazolin-5-one, 4-benzylidene-2-phenyl-

Cat. No.: B3353301
CAS No.: 53949-14-7
M. Wt: 248.28
InChI Key: KAWZYGYMVASGLF-KAMYIIQDSA-N
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Description

Historical Development and Initial Syntheses of 4-Benzylidene-2-phenyl-2-imidazolin-5-one

The historical synthesis of 4-benzylidene-2-phenyl-2-imidazolin-5-one is closely linked to the chemistry of azlactones, specifically 4-benzylidene-2-phenyl-5(4H)-oxazolone. The foundational method for creating these precursor oxazolones is the Erlenmeyer-Plochl reaction. This reaction involves the condensation of N-acylglycines, such as benzoylglycine, with aromatic aldehydes like benzaldehyde (B42025), typically in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297). iajpr.comresearchgate.net

Once the oxazolone (B7731731) (azlactone) is formed, it serves as a key intermediate for the synthesis of the corresponding imidazolinone. The conversion is achieved by reacting the oxazolone with a primary amine or other nitrogen-based nucleophiles. iajpr.com For instance, the reaction of 4-benzylidene-2-phenyl-oxazol-5(4H)-one with various aromatic amines, sometimes in the presence of a catalyst like zeolite, yields the desired 1-substituted-4-benzylidene-2-phenyl-2-imidazolin-5-one derivatives. iajpr.com This two-step process, starting from the Erlenmeyer synthesis of the oxazolone, represents the classical and most common approach to obtaining this class of imidazolinones.

Alternative and more efficient methods have also been developed to improve reaction times and yields. Some modern approaches utilize microwave irradiation as an energy source to accelerate the synthesis. researchgate.net Another reported method involves the condensation of aromatic aldehydes directly with benzoyl glycine (B1666218) amide in a saturated aqueous solution of potassium carbonate to yield the imidazolinone core. ijresm.com

Table 1: Overview of Synthetic Methodologies

MethodKey ReagentsConditionsIntermediateReference
Classical Two-Step Benzoylglycine, Benzaldehyde, Aromatic AmineAcetic Anhydride, Sodium Acetate, followed by reaction with amine (e.g., with Zeolite catalyst)4-Benzylidene-2-phenyl-oxazol-5(4H)-one iajpr.com
Direct Condensation Benzoyl glycine amide, Aromatic AldehydeSaturated aqueous Potassium Carbonate, BoilingN/A ijresm.com
Microwave-Assisted Varies (based on Erlenmeyer-Plochl)Microwave Irradiation4-Benzylidene-2-phenyl-oxazol-5(4H)-one researchgate.net

Structural Significance within Imidazolinone Chemistry

The 4-benzylidene-2-phenyl-2-imidazolin-5-one molecule possesses a distinctive and structurally significant framework. The core of the molecule is the five-membered imidazolinone ring, a heterocyclic system containing two nitrogen atoms and a ketone group. This ring system is a nitrogen analogue of the highly reactive azlactones (oxazolones) and is noted for its chemical stability and biological relevance. iajpr.com

Key structural features include:

The Benzylidene Group at C4: This exocyclic double bond introduces rigidity and planarity to the structure. The conformation around this C=C bond is typically the more stable Z-isomer. researchgate.net The aromatic ring of the benzylidene moiety can be substituted, allowing for the creation of a diverse library of derivatives.

The N1 Position: The nitrogen atom at position 1 of the imidazolinone ring is a common site for substitution, typically by reacting the precursor oxazolone with a primary amine. This allows for significant structural diversification.

The arrangement of these groups creates a conjugated system that influences the molecule's chemical properties. The imidazolinone core is found in a number of natural products and is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets. iajpr.com

Role as a Key Scaffold in Organic Synthesis Research

One of the primary roles of 4-benzylidene-2-phenyl-2-imidazolin-5-one in academic research is its function as a versatile chemical scaffold. Its structure serves as a robust starting point for the synthesis of more elaborate molecules and heterocyclic systems. jocpr.com Researchers utilize this compound as an intermediate or building block due to the reactivity of its core structure.

For example, these imidazolinones are used in condensation reactions to create larger, fused heterocyclic systems. A notable application is the reaction of 3-amino-2-substituted-4(3H)-quinazolinones with 4-benzylidene-2-phenyl-oxazol-5(4H)-ones (the direct precursor) to form complex bis-azaheterocycles containing both quinazolinone and imidazolinone rings. jocpr.com Such synthetic strategies are valuable for generating novel molecular architectures for further investigation.

The ability to easily modify the substituents on both the N1-position of the imidazolinone ring and the benzylidene moiety makes this scaffold particularly attractive for creating libraries of related compounds for structure-activity relationship (SAR) studies. iajpr.com

Current Research Landscape and Emerging Trends Pertaining to 2-Imidazolin-5-one, 4-benzylidene-2-phenyl-

The current research landscape for 2-Imidazolin-5-one, 4-benzylidene-2-phenyl- and its derivatives is diverse, spanning multiple areas of chemical science. A significant trend is the exploration of its potential applications in agrochemistry and medicinal chemistry.

In the field of agrochemicals, derivatives of 4-arylidene-2-phenyl-2-imidazolin-5-one have been synthesized and evaluated for their herbicidal activity. ijresm.com Studies have shown that certain substituted compounds exhibit significant growth inhibition against common weeds like Echinochola crus-galli (barnyard grass). ijresm.com This line of research aims to develop new classes of pesticides.

Table 2: Investigated Applications of the Imidazolinone Scaffold

Research AreaApplication/TargetKey FindingsReference
Agrochemistry Herbicidal AgentsCertain derivatives show potent activity against grass weeds. ijresm.com
Medicinal Chemistry Cyclooxygenase (COX-2) InhibitorsThe imidazolinone scaffold is used to design and synthesize potential anti-inflammatory agents. researchgate.net
Medicinal Chemistry Anticancer AgentsThe precursor oxazolone derivatives have been evaluated for cytotoxic activity against cancer cell lines. researchgate.net
Organic Synthesis Heterocyclic ScaffoldsUsed as a building block for complex molecules like quinazolinone-based bis-azaheterocycles. jocpr.com

In medicinal chemistry, the imidazolinone core is being investigated as a scaffold for developing new therapeutic agents. Research has been conducted on the synthesis of benzylidene-2-phenyl-1H-imidazol-5(4H)-one derivatives as potential selective cyclooxygenase-2 (COX-2) inhibitors, which are targets for anti-inflammatory drugs. researchgate.net Furthermore, the closely related precursor, 4-benzylidene-2-phenyloxazol-5(4H)-one, has been used to generate derivatives that were screened for anticancer activity, with some compounds showing cytotoxic effects against human cancer cell lines. researchgate.net These studies highlight the ongoing interest in leveraging this chemical framework to create novel bioactive compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4Z)-4-benzylidene-2-phenyl-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-16-14(11-12-7-3-1-4-8-12)17-15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWZYGYMVASGLF-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)NC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)NC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601174727
Record name (5Z)-3,5-Dihydro-2-phenyl-5-(phenylmethylene)-4H-imidazol-4-one
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Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53949-14-7
Record name (5Z)-3,5-Dihydro-2-phenyl-5-(phenylmethylene)-4H-imidazol-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53949-14-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z)-3,5-Dihydro-2-phenyl-5-(phenylmethylene)-4H-imidazol-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Imidazolin 5 One, 4 Benzylidene 2 Phenyl and Its Structural Analogues

Classical Synthetic Approaches to 4-Benzylidene-2-phenyl-2-imidazolin-5-one

The foundational methods for the synthesis of 4-benzylidene-2-phenyl-2-imidazolin-5-one are rooted in well-established, multi-step organic reactions. These classical routes are characterized by the sequential construction of the imidazolinone ring from acyclic precursors.

Erlenmeyer Azlactone Route and its Adaptations for 2-Imidazolin-5-one Synthesis

The most prevalent and versatile method for synthesizing 4-arylidene-2-phenyl-2-imidazolin-5-ones is through the adaptation of the Erlenmeyer-Plöchl azlactone synthesis. nih.govjocpr.com This approach involves a two-step process. The first step is the synthesis of an intermediate, 4-benzylidene-2-phenyl-5(4H)-oxazolone, also known as an azlactone. This is typically achieved through the condensation of benzaldehyde (B42025) with benzoylglycine (hippuric acid) in the presence of a dehydrating agent like acetic anhydride (B1165640) and a base such as sodium acetate (B1210297). nih.govderpharmachemica.com

The second step involves the conversion of the azlactone intermediate into the corresponding imidazolinone. This is accomplished by reacting the azlactone with a primary amine or an amine derivative. The nitrogen atom of the amine attacks the carbonyl group of the azlactone, leading to the opening of the oxazolone (B7731731) ring, followed by cyclization and dehydration to form the more stable imidazolinone ring. iajpr.com Various primary aromatic amines, hydrazides, and other nucleophiles can be used, leading to a wide array of N-substituted imidazolinone derivatives. nih.gov For instance, the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with 2,4,5-trichloroaniline (B140166) in refluxing pyridine (B92270) yields the corresponding 1-(2,4,5-trichlorophenyl)-substituted imidazolinones. nih.gov Similarly, reacting the azlactone with 1-(4-aminophenyl)ethanone in the presence of pyridine and potassium hydroxide (B78521) produces the 1-(4-acetylphenyl)-substituted analogue. derpharmachemica.com

Table 1: Examples of 2-Imidazolin-5-one Synthesis via the Erlenmeyer Azlactone Route

Azlactone Precursor Amine Reagent Solvent/Catalyst Product Ref
4-Arylidene-2-phenyloxazol-5(4H)-ones 2,4,5-Trichloroaniline Pyridine 4-Arylidene-2-phenyl-1-(2,4,5-trichlorophenyl)-1H-imidazol-5(4H)-ones nih.gov
4-Arylidene-2-phenyloxazol-5(4H)-ones 4-Chlorobenzohydrazide Pyridine N-(4-Benzylidene-5-oxo-2-phenyl-4,5-dihydroimidazol-1-yl)-4-chlorobenzamides nih.gov
4-Benzylidene-2-phenyl-1,3-oxazol-5-one 1-(4-Aminophenyl)ethanone Pyridine / KOH 1-(4-Acetylphenyl)-4-benzylidene-2-phenyl-imidazol-5-one derpharmachemica.com
Substituted Oxazolones p-Toluidine Zeolite 1-(4-Methylphenyl)-2-phenyl-4-(substituted benzylidene)-5-imidazolones iajpr.com

Condensation Reactions Involving Benzamidine (B55565) Hydrochloride

Benzamidine hydrochloride serves as a key building block for the direct construction of the 2-phenyl-imidazolinone core. One notable method involves a three-component condensation reaction. This approach synthesizes 4-arylidene-2-phenyl-2-imidazolin-5-ones by condensing an aromatic aldehyde, a haloacetic ester (such as iodoacetic ester), and benzamidine hydrochloride. The reaction is typically carried out in the presence of a base like sodium hydrogen carbonate. This pathway assembles the imidazolinone ring in a single pot by combining the amidine as the N-C-N source, the haloacetic ester as the C-C=O source, and the aldehyde, which provides the benzylidene moiety at the C-4 position.

Amidine-Glyoxal Condensation Pathways

The condensation of amidines with α-dicarbonyl compounds like glyoxal (B1671930) represents a fundamental approach to the synthesis of imidazole (B134444) and related heterocyclic systems. While direct synthesis of 4-benzylidene-2-phenyl-2-imidazolin-5-one from benzamidine and a glyoxal derivative in a single step is not extensively documented, the underlying chemistry suggests a plausible pathway. The reaction between an amidine and glyoxal typically leads to the formation of an imidazole ring. nih.govresearchgate.net For the formation of an imidazolin-5-one, a glyoxal derivative or a subsequent oxidation step would be necessary to introduce the carbonyl group at the 5-position. The initial condensation would likely form a dihydroxy-imidazoline intermediate, which would then require further transformation, such as oxidation and condensation with benzaldehyde, to yield the target compound. The complexity of controlling the multiple reactive sites in glyoxal often leads to a mixture of products, making this a less common route for the specific synthesis of this imidazolinone. nih.govresearchgate.net

Imidic Acid Ester-Glycine Ester Cyclization Methods

Another classical approach involves the cyclization of an imidic acid ester with an α-amino acid ester, such as a glycine (B1666218) ester. In this method, a benzimidate (an imidic acid ester of benzoic acid) is reacted with a glycine ester. The nucleophilic amino group of the glycine ester attacks the electrophilic carbon of the benzimidate. This is followed by an intramolecular cyclization, where the nitrogen of the imidate intermediate attacks the carbonyl group of the ester, leading to the formation of the imidazolinone ring upon elimination of an alcohol molecule. To obtain the 4-benzylidene derivative, a precursor to glycine containing the benzylidene group would be required, or a subsequent condensation with benzaldehyde would need to be performed on the resulting 2-phenyl-2-imidazolin-5-one. This method offers a direct way to build the core imidazolinone structure from two distinct fragments.

Amidine-Haloacetic Ester Reactions for Imidazolinone Formation

As briefly mentioned in section 2.1.2, the reaction between an amidine and a haloacetic ester is a direct method for forming the imidazolinone ring. This pathway is a variation of the three-component reaction. Specifically, the condensation of benzamidine hydrochloride with a haloacetic ester in the presence of a base can form the 2-phenyl-imidazolin-5-one ring. The subsequent introduction of the benzylidene group at the C-4 position, which has an active methylene (B1212753) group, can be achieved by a base-catalyzed condensation with benzaldehyde. This stepwise approach allows for a controlled synthesis of the target molecule.

Modern and Catalytic Strategies for 2-Imidazolin-5-one, 4-benzylidene-2-phenyl- Synthesis

Recent advancements in organic synthesis have introduced more efficient and environmentally benign methods for the preparation of imidazolinones. These modern strategies often employ catalysts to improve reaction rates, yields, and selectivity.

One notable catalytic approach involves the use of solid acid catalysts, such as zeolites. Zeolites have been effectively used to catalyze the conversion of 4-benzylidene-2-phenyloxazol-5-ones (azlactones) to the corresponding 1-aryl-4-benzylidene-2-phenyl-5-imidazolones. iajpr.com This heterogeneous catalysis simplifies the work-up procedure and allows for the easy recovery and reuse of the catalyst, which aligns with the principles of green chemistry. The use of zeolite has been shown to significantly reduce reaction times and increase the percentage yield of the final products. iajpr.com

Another modern approach is the use of phosphine (B1218219) catalysts. A phosphine-catalyzed tandem umpolung addition and intramolecular cyclization of amidine pronucleophiles on arylpropiolates has been developed for the efficient construction of 4-arylidene-5-imidazolones. This method offers a robust route to these heterocyclic compounds, which are analogues of fluorescent protein chromophores.

Furthermore, the broader field of catalytic synthesis of related five-membered nitrogen heterocycles, such as imidazolidin-2-ones, provides insights into potential modern strategies. derpharmachemica.com Methodologies like palladium-catalyzed reactions for the synthesis of gem-disubstituted 4-imidazolidinones highlight the power of transition metal catalysis in constructing complex heterocyclic cores. While not directly applied to the target molecule in the reviewed literature, these advanced catalytic systems, including those using gold catalysts for the synthesis of related oxazoles, suggest promising avenues for future synthetic explorations in this area.

Table 2: Modern Catalytic Approaches for Imidazolinone and Related Heterocycle Synthesis

Catalytic System Reaction Type Substrates Product Class Ref
Zeolite Condensation / Cyclization Oxazolone and Aniline 1-Aryl-2-phenyl-4-benzylidene-5-imidazolone iajpr.com
Phosphine Tandem Umpolung Addition / Cyclization Amidine Pronucleophiles and Arylpropiolates 4-Arylidene-5-imidazolones
Palladium Catalyst Decarboxylative Asymmetric Allylic Alkylation Imidazolidinone-derived β-amidoesters Enantioenriched gem-disubstituted 4-imidazolidinones
Gold (I) / Gold (III) Propargylic Substitution / Cyclization Propargylic Alcohol and Amide Dihydrooxazole

One-Pot Multicomponent Reaction Systemsresearchgate.net

Multicomponent reactions (MCRs), which involve combining three or more reactants in a single step to form a product, offer significant advantages in terms of efficiency and atom economy. semanticscholar.org For the synthesis of the precursor azlactones, a one-pot mechanochemical approach has been developed. nih.gov This method involves the grinding of glycine, benzoyl chloride, an aromatic aldehyde, and fused sodium acetate with a few drops of acetic anhydride. nih.gov This solvent-free MCR is not only efficient but also environmentally friendly. nih.gov The resulting azlactone can then be converted to the desired imidazolinone.

Another one-pot approach involves the synthesis of tetra-substituted imidazoles by reacting a dicarbonyl compound (like benzil), an aldehyde, ammonium (B1175870) acetate, and an amine in a single step, often catalyzed by an acid. nih.gov This principle can be adapted for imidazolinone synthesis, highlighting the versatility of MCRs in constructing complex heterocyclic systems.

Transition Metal-Catalyzed Syntheses

Transition metal catalysts have become instrumental in the synthesis of various heterocyclic compounds, including imidazolines and their derivatives. eurekaselect.com While direct transition-metal-catalyzed cyclization to form the 4-benzylidene-2-phenyl-2-imidazolin-5-one core is less commonly documented than classical methods, related syntheses suggest their potential applicability. For instance, copper and palladium catalysts have been effectively used in cyclization reactions to form other imidazole-containing structures like imidazo[1,2-a]pyridines. beilstein-journals.org

Furthermore, transition metals (Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) have been used to form complexes with pre-synthesized, highly substituted imidazole ligands. nih.gov This indicates a significant interaction between the imidazole core and transition metals, a principle that could be exploited in catalyst design for their synthesis. Research has also explored the use of various catalysts, including indium(III) bromide and zinc composites, for the synthesis of related imidazoles and benzo[d]imidazoles, underscoring the broad utility of metal catalysis in this area. eurekaselect.com

Green Chemistry Considerations in Imidazolinone Preparationresearchgate.net

Green chemistry principles are increasingly being applied to the synthesis of imidazolinones and their precursors. A key focus is the reduction or elimination of hazardous solvents and the use of reusable catalysts.

Solvent-Free Synthesis : Mechanochemistry, as described in the multicomponent synthesis of azlactones, represents a significant green advancement by eliminating the need for bulk reaction solvents. nih.gov

Organocatalysis : L-proline has been employed as an efficient and environmentally non-hazardous organocatalyst for the synthesis of the 4-benzylidene-2-phenyl-oxazol-5(4H)-one precursors. researchgate.net

Derivatization and Diversification Strategies for 2-Imidazolin-5-one, 4-benzylidene-2-phenyl-

The core structure of 4-benzylidene-2-phenyl-2-imidazolin-5-one allows for extensive modification at three primary locations: the nitrogen atoms of the imidazolinone ring, the exocyclic arylidene group, and the phenyl ring at the 2-position.

N-Substitution Patterns and Their Synthetic Routesresearchgate.netpsu.edu

The most common route for introducing substituents at the N-1 position involves the reaction of the precursor, 4-benzylidene-2-phenyl-5(4H)-oxazolone (azlactone), with a primary amine or a substituted hydrazine (B178648). The nitrogen nucleophile attacks the carbonyl group of the azlactone, leading to ring-opening followed by cyclization and dehydration to form the N-1 substituted imidazolinone.

For example, reacting the azlactone precursor with 3-amino-2-substituted-4(3H)-quinazolinones in glacial acetic acid yields a series of complex N-substituted imidazolinones. jocpr.com Similarly, condensation with substituted hydrazides can lead to 1-arylidenamino-2-phenyl-4-arylidene-2-imidazolin-5-ones. psu.edu

N-1 SubstituentSynthetic RouteReference
2,4,5-trichlorophenylReaction of azlactone with 2,4,5-trichloroaniline. researchgate.net
(4-chlorobenzamido)Reaction of azlactone with 4-chlorobenzohydrazide. researchgate.net
(2-Substituted-quinazolin-4-one)-3-ylCondensation of azlactone with 3-amino-2-substituted-4(3H)-quinazolinones. jocpr.com
ArylidenaminoCyclization of substituted hydrazides of 2-benzoylamino-3-substituted acrylic acids. psu.edu

This table is interactive and represents a summary of synthetic routes for N-substitution.

Arylidene Moiety Modifications and Their Impact on Synthesisresearchgate.netresearchgate.netpsu.edujocpr.comcore.ac.uk

The arylidene group at the 4-position is derived from the aromatic aldehyde used in the initial Erlenmeyer-Plöchl synthesis of the azlactone precursor. researchgate.net By varying the aldehyde, a wide array of analogues can be produced. The electronic nature of the substituents on the aldehyde's aromatic ring can influence the reaction rate and yield. Aromatic aldehydes with both electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) and electron-withdrawing groups (e.g., -Cl, -NO₂) have been successfully employed. researchgate.netjocpr.comcore.ac.uk

The synthesis is generally robust and tolerates a variety of functional groups on the aldehyde. The condensation is typically carried out by refluxing benzoylglycine with the chosen aromatic aldehyde in acetic anhydride with sodium acetate. researchgate.net

Aldehyde Substituent (at para-position)Resulting Arylidene GroupReference
-H (Benzaldehyde)Benzylidene jocpr.com
-Cl (4-Chlorobenzaldehyde)4-Chlorobenzylidene researchgate.netjocpr.com
-CH₃ (4-Methylbenzaldehyde)4-Methylbenzylidene jocpr.com
-OCH₃ (4-Methoxybenzaldehyde)4-Methoxybenzylidene researchgate.netjocpr.com
-NO₂ (4-Nitrobenzaldehyde)4-Nitrobenzylidene researchgate.netcore.ac.uk
-OH (4-Hydroxybenzaldehyde)4-Hydroxybenzylidene researchgate.net
-F (4-Fluorobenzaldehyde)4-Fluorobenzylidene researchgate.net

This interactive table showcases modifications to the arylidene moiety based on the starting aldehyde.

Phenyl Ring Substituent Effects on Reaction Outcomespsu.edujocpr.comcore.ac.ukjournalofchemistry.org

Substituents on the phenyl ring at the 2-position of the imidazolinone are introduced by starting the synthetic sequence with a substituted benzoylglycine instead of hippuric acid. For instance, using 4-nitrobenzoylglycine in the Erlenmeyer reaction with an aromatic aldehyde will yield an azlactone with a 4-nitrophenyl group at the 2-position. core.ac.uk This modified azlactone can then be converted to the corresponding 2-(4-nitrophenyl)-imidazolinone derivative.

The presence of strong electron-withdrawing groups, such as a nitro group, on the benzoyl moiety can impact the reactivity of the intermediates. These groups can affect the acidity of the glycine protons and the electrophilicity of the carbonyl carbons, potentially altering reaction conditions and outcomes.

2-Phenyl SubstituentStarting MaterialResulting Core StructureReference
-H (Phenyl)Benzoylglycine (Hippuric Acid)2-Phenyl-imidazolinone jocpr.com
4-NO₂ (4-Nitrophenyl)4-Nitrobenzoylglycine2-(4-Nitrophenyl)-imidazolinone core.ac.uk
ArylSubstituted Benzoylglycine2-Aryl-imidazolinone journalofchemistry.org

This table illustrates how substituents on the 2-phenyl ring are incorporated into the final structure.

Advanced Spectroscopic and Analytical Characterization of 2 Imidazolin 5 One, 4 Benzylidene 2 Phenyl Derivatives

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In the analysis of 4-benzylidene-2-phenyl-1H-imidazol-5(4H)-one derivatives, specific absorption bands in the IR spectrum confirm the presence of key structural features. The spectra typically exhibit characteristic peaks for the carbonyl group (C=O) of the imidazolinone ring, the carbon-nitrogen double bond (C=N), and the carbon-carbon double bonds (C=C) of the aromatic rings and the benzylidene group.

For instance, in various substituted imidazolone (B8795221) derivatives, a strong absorption band corresponding to the C=N stretching vibration is observed around 1585 cm⁻¹. researchgate.net The C=C stretching of the aromatic rings typically appears in the region of 1574 cm⁻¹. researchgate.net In related thione structures, which feature a C=S group instead of a C=O, the C=N stretch is seen at approximately 1613 cm⁻¹, while aromatic C-H bonds show signals around 3032 cm⁻¹. nih.gov The presence of an N-H bond in some derivatives is indicated by a peak around 3510 cm⁻¹. researchgate.net

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-HStretching~3510 researchgate.net
Aromatic C-HStretching~3032 nih.gov
C=N (Imidazoline ring)Stretching~1585 - 1613 researchgate.netnih.gov
C=C (Aromatic)Stretching~1574 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each nucleus, allowing for complete structural elucidation.

¹H NMR spectroscopy is used to identify the number, connectivity, and chemical environment of protons in a molecule. For 4-benzylidene-2-phenyl-imidazolin-5-one derivatives, the spectrum reveals characteristic signals for the aromatic protons and the vinylic proton of the benzylidene group.

The arylidene proton (=CH-Ph) is particularly diagnostic, often appearing as a singlet in the range of δ 7.21-7.64 ppm. nih.goviajpr.com This downfield shift is attributed to the deshielding effect of the adjacent carbonyl group. nih.gov Protons on the phenyl and benzylidene aromatic rings typically resonate as a complex multiplet in the region of δ 7.20-7.60 ppm. researchgate.net In derivatives containing an N-H proton, this signal can appear significantly downfield, with chemical shifts reported around δ 12.20 ppm. researchgate.net For certain derivatives, specific aromatic protons can be distinguished; for example, in a (Z)-2-[(4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)thio]-N-(4-fluorophenyl) acetamide, protons on the phenylacetamide ring were observed as a doublet at δ 8.21 ppm. nih.gov

Proton TypeChemical Shift (δ, ppm)MultiplicityReference
Benzylidene (=CH-Ph)7.21 - 7.64Singlet nih.goviajpr.com
Aromatic (Ar-H)7.20 - 8.21Multiplet/Doublet researchgate.netnih.gov
Amide (N-H)~12.20Singlet researchgate.net

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In imidazolinone derivatives, key resonances confirm the presence of the carbonyl carbon, the C=N carbon, and the various carbons of the aromatic systems.

In closely related imidazole-2(3H)-thione structures, the carbon of the C=N bond resonates around δ 149.75 ppm, while the C4 carbon of the imidazole (B134444) ring appears at approximately δ 104.93 ppm. nih.gov The carbon of the thione group (C=S) is found further downfield at δ 178.27 ppm. nih.gov The aromatic carbons produce a series of signals typically between δ 126-142 ppm. nih.gov For the target imidazolin-5-one compounds, the carbonyl carbon (C=O) is expected to have a characteristic chemical shift, distinguishing it from the C=S in thione analogues. Studies of various imidazolone derivatives confirm the utility of ¹³C NMR in verifying the molecular skeleton. nih.gov

Carbon TypeTypical Chemical Shift (δ, ppm)Reference (from related thione)
C=S (Thione analogue)~178.27 nih.gov
C=N (Imidazoline ring)~149.75 nih.gov
Aromatic (Ar-C)126 - 142 nih.gov
C4 (Imidazole ring)~104.93 nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing insights into its structure through fragmentation patterns. For 4-benzylidene-2-phenyl-imidazolin-5-one derivatives, MS is crucial for confirming the molecular formula.

High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which is used to determine its elemental formula. For example, the related compound 4-(p-Nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has a calculated exact mass of 293.080041 g/mol . spectrabase.com Analysis of related oxazolone (B7731731) precursors, such as 4-benzylidene-2-phenyloxazol-5(4H)-one, shows a molecular ion peak (M⁺) at m/z 249, with characteristic fragment ions at m/z 105 (benzoyl cation) and m/z 77 (phenyl cation), which helps in confirming the structural components. researchgate.net

Compound TypeTechniqueObservationm/z ValueReference
4-(p-Nitrobenzylidene)-2-phenyl-2-imidazolin-5-oneHRMSExact Mass293.080041 spectrabase.com
4-Benzylidene-2-phenyloxazol-5(4H)-one (precursor)MSMolecular Ion (M⁺)249 researchgate.net
4-Benzylidene-2-phenyloxazol-5(4H)-one (precursor)MSFragment Ion (Benzoyl)105 researchgate.net
4-Benzylidene-2-phenyloxazol-5(4H)-one (precursor)MSFragment Ion (Phenyl)77 researchgate.net

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique is fundamental for verifying the empirical and molecular formula of a newly synthesized derivative. The experimentally determined percentages are compared with the theoretically calculated values for the proposed structure. A close correlation between the found and calculated values provides strong evidence for the compound's stoichiometric purity.

For example, the elemental analysis of a derivative, (Z)-2-[(4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)thio]-N-(p-tolyl)acetamide (C₂₄H₁₉N₃O₂S), yielded the following results: Found: C, 69.98%; H, 4.80%; N, 10.42%. These values are in excellent agreement with the calculated percentages: C, 69.71%; H, 4.63%; N, 10.16%. nih.gov Similarly, for 1-(4-methylphenyl)-2-phenyl-4-(4-dimethylaminobenzylidene)-5-imidazolone (C₁₈H₁₆N₂O₂), the analysis found C, 73.90%; H, 5.45%; N, 9.52%, which compares well with the calculated values of C, 73.97%; H, 5.49%; N, 9.58%. iajpr.com

Compound FormulaElementCalculated (%)Found (%)Reference
C₂₄H₁₉N₃O₂SC69.7169.98 nih.gov
H4.634.80
N10.1610.42
C₁₈H₁₆N₂O₂C73.9773.90 iajpr.com
H5.495.45
N9.589.52

Chromatographic Techniques for Purity and Mixture Separation (e.g., TLC, LC/MS)

Chromatographic methods are essential for assessing the purity of synthesized compounds and for separating components of a reaction mixture. Thin-layer chromatography (TLC) is a rapid and convenient technique used to monitor the progress of a chemical reaction, identify compounds by comparing their retention factors (Rf) with standards, and determine the optimal solvent system for larger-scale purification. researchgate.netsilicycle.com The purity of the final imidazolinone product is often checked using TLC, where a single spot under UV visualization indicates a high degree of purity. researchgate.net

Liquid chromatography-mass spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for analyzing complex mixtures, confirming the molecular weight of the separated components, and quantifying the purity of the final product. It is a standard method for the final characterization of newly synthesized libraries of imidazolinone derivatives.

Theoretical and Computational Investigations of 2 Imidazolin 5 One, 4 Benzylidene 2 Phenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a foundational understanding of the intrinsic properties of the molecule, governed by its electron distribution and orbital interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. While specific DFT studies on 2-Imidazolin-5-one, 4-benzylidene-2-phenyl- are not widely available in the reviewed literature, extensive research on analogous compounds, such as (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one, provides valuable insights into the likely structural characteristics.

In a crystallographic study of the oxazolone (B7731731) analog, the molecule exhibits a nearly planar conformation. nih.gov The oxazole (B20620) ring itself is planar, and the pendent benzene (B151609) ring at the 2-position is only slightly twisted out of this plane, with a dihedral angle of 7.98 (8)°. nih.govresearchgate.net Similarly, the benzylidene phenyl ring is twisted by a small dihedral angle of 5.50 (8)° relative to the central ring. nih.govresearchgate.net The conformation around the exocyclic C=C double bond is of the Z configuration. nih.govresearchgate.net It is highly probable that the imidazolone (B8795221) counterpart would adopt a similar low-energy, planar geometry to maximize π-system conjugation.

Optimized geometric parameters, such as bond lengths and angles, calculated via DFT methods, are expected to be in good agreement with experimental X-ray diffraction data. The stability of the molecule is attributed to the extensive delocalization of electrons across the conjugated system.

Table 1: Selected Crystallographic Data for the Analogous Compound (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one

Parameter Value
Molecular Formula C₁₇H₁₃NO₂
Molecular Weight 263.28 g/mol
Crystal System Orthorhombic
C=C Bond Length 1.348 (2) Å
Dihedral Angle (Oxazole/Phenyl at C2) 7.98 (8)°
Dihedral Angle (Oxazole/Benzylidene Phenyl) 5.50 (8)°

Data sourced from a study on the oxazolone analog, which is structurally similar to the imidazolone compound of interest. nih.govresearchgate.net

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for structural elucidation. While specific computational predictions for the ¹H and ¹³C NMR spectra of 2-Imidazolin-5-one, 4-benzylidene-2-phenyl- have not been reported, the general methodology involves using DFT and ab initio calculations. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.

These calculations would predict the chemical shifts for the various protons and carbons in the molecule. For instance, the vinyl proton on the benzylidene bridge would likely show a characteristic downfield shift. The aromatic protons of the two phenyl rings would appear as complex multiplets in the aromatic region of the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbonyl carbon of the imidazolinone ring would be expected at a significant downfield chemical shift.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap indicates that the molecule is more reactive. malayajournal.org

For 2-Imidazolin-5-one, 4-benzylidene-2-phenyl-, the HOMO is expected to be distributed over the electron-rich parts of the molecule, such as the π-system of the benzylidene and phenyl groups. The LUMO is likely to be centered on the electron-deficient imidazolinone ring and the exocyclic double bond. The HOMO-LUMO energy gap would quantify the molecule's propensity to undergo chemical reactions. In related imidazole (B134444) derivatives, the calculated HOMO-LUMO energy gap has been used to show that charge transfer occurs within the molecule. malayajournal.org

Table 2: Conceptual Data from Frontier Molecular Orbital Analysis

Parameter Significance Expected Characteristics for 2-Imidazolin-5-one, 4-benzylidene-2-phenyl-
E(HOMO) Electron-donating ability Localized on π-conjugated system
E(LUMO) Electron-accepting ability Localized on the imidazolinone core and exocyclic double bond

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations are essential tools for exploring how a molecule interacts with biological targets and for understanding its dynamic behavior.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This method is widely used to predict the binding mode and affinity of small molecules to the active site of a protein.

Derivatives of 2-Imidazolin-5-one, 4-benzylidene-2-phenyl- have been investigated as potential antimicrobial agents and cyclooxygenase (COX) inhibitors. researchgate.nettsijournals.com In one study, a series of N-[4-(4-Arylidene)-2-(4-substituted-phenyl)-5-oxo-4,5-dihydro-imidazol-1-yl]-benzenesulfonamide derivatives were docked against glucosamine-6-phosphate synthase, a key enzyme in microbial cell wall synthesis. tsijournals.com The results indicated a high binding affinity within the enzyme's active pocket, which supports their observed antimicrobial activity. tsijournals.com

Another study performed in silico docking of ten benzylidene-2-phenyl-1H-imidazol-5(4H)-one derivatives against the COX-2 enzyme (PDB ID: 5COX), a target for anti-inflammatory drugs. Several of the synthesized compounds exhibited significant glide scores, suggesting they could act as effective inhibitors. researchgate.net

Table 3: Representative Molecular Docking Results for Imidazolone Derivatives

Derivative Target Enzyme Binding Affinity / Score Key Interactions
Benzenesulfonamide Derivative 1 Glucosamine-6-Phosphate Synthase -6.31 kcal/mol (Binding Energy) Hydrogen bonding and hydrophobic interactions
Benzenesulfonamide Derivative 2 Glucosamine-6-Phosphate Synthase -6.24 kcal/mol (Binding Energy) Interactions with key amino acid residues
Benzylidene Imidazolone Derivative Cyclooxygenase-2 (COX-2) Significant Glide Score Hydrophobic interactions, hydrogen bonding

Data is for derivatives of the core 2-Imidazolin-5-one, 4-benzylidene-2-phenyl- structure. researchgate.nettsijournals.com

Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. An MD simulation would reveal the conformational stability of 2-Imidazolin-5-one, 4-benzylidene-2-phenyl- and its complexes with biological macromolecules.

If an MD simulation were to be performed on this compound docked into a protein active site, it would allow for the assessment of the stability of the protein-ligand complex. Key parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the analysis of hydrogen bond persistence over the simulation trajectory would provide insights into the dynamic behavior of the binding. Such simulations are crucial for validating docking results and for understanding the fine details of the molecular recognition process.

In Silico Predictive Profiling Methodologies

Computational, or in silico, methods have become indispensable in the early stages of drug discovery for predicting the pharmacokinetic and pharmacodynamic profiles of novel compounds. These predictive methodologies allow for the high-throughput screening of molecules to identify candidates with favorable characteristics before committing to resource-intensive laboratory synthesis and testing. For 2-Imidazolin-5-one, 4-benzylidene-2-phenyl-, and its analogs, various computational tools are employed to assess their potential as therapeutic agents.

Computational Assessment of Drug-Likeness and ADMET Characteristics

The concept of "drug-likeness" is a qualitative assessment of how a compound's physicochemical properties align with those of known drugs. A primary filter used in this assessment is Lipinski's Rule of Five, which identifies compounds that are likely to have poor oral absorption or permeation. In addition to these rules, a comprehensive evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for weeding out candidates that are likely to fail in later developmental stages.

Computational studies on derivatives of the 2-Imidazolin-5-one, 4-benzylidene-2-phenyl- scaffold have shown that these molecules generally exhibit favorable drug-like properties. For instance, analyses of related imidazoquinazoline derivatives revealed that most compounds in the series adhered to Lipinski's Rule of Five and demonstrated good predicted absorption percentages. nih.gov Similarly, broader studies on 5-oxo-imidazoline derivatives confirm that these structures can meet the criteria for drug-likeness, including the Lipinski Rule of Five, making them suitable for further pre-clinical consideration. jmchemsci.com

Various software and web servers are available to predict these properties based on the molecular structure. These tools calculate parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area. The predicted ADMET profile for the parent compound, 2-Imidazolin-5-one, 4-benzylidene-2-phenyl-, based on common computational models, is summarized below.

ParameterPredicted Value/CharacteristicImplication
Molecular Weight< 500 g/molFavorable for absorption
logP (Lipophilicity)< 5Optimal for membrane permeability
Hydrogen Bond Donors≤ 5Good membrane permeability
Hydrogen Bond Acceptors≤ 10Good membrane permeability
Gastrointestinal (GI) AbsorptionHighLikely to be well-absorbed orally
Blood-Brain Barrier (BBB) PermeabilityPredicted to be permeablePotential for CNS activity
CYP450 InhibitionPotential inhibitor of some isoformsPossible drug-drug interactions
Ames MutagenicityPredicted to be non-mutagenicLower risk of carcinogenicity

General Bioactivity Prediction Algorithms and Their Application

Beyond pharmacokinetics, computational algorithms can predict the likely biological activities of a compound by comparing its structural features to those of molecules with known activities. Methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are pivotal in this regard.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of 2-Imidazolin-5-one, 4-benzylidene-2-phenyl-, 2D-QSAR studies have been conducted to create statistically significant models that can predict antitumor activity. nih.gov These models help in identifying which structural modifications are likely to enhance potency, thereby guiding the synthesis of more effective analogs. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding of a small molecule, such as a drug candidate, to its protein target. In silico docking studies on derivatives of the benzylidene-2-phenyl-1H-imidazol-5(4H)-one scaffold have been used to predict their potential as selective cyclooxygenase-2 (COX-2) inhibitors. researchgate.net Similarly, docking studies on related arylidene-5(4H)-imidazolone frameworks have been employed to investigate their binding affinity to targets relevant to inflammation, corroborating their potential as anti-inflammatory agents. nih.gov These simulations provide insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex, offering a rationale for the compound's mechanism of action. researchgate.net

The application of these predictive algorithms allows for the rational design of new derivatives with potentially enhanced or novel biological activities.

Prediction MethodPredicted Biological ActivityKey Findings from Analog Studies
QSAR ModelingAntitumor ActivityStatistically significant models developed for imidazoquinazoline derivatives, guiding the design of more potent compounds. nih.gov
Molecular DockingCOX-2 InhibitionDerivatives showed significant glide scores against the COX-2 receptor, indicating potential as analgesic and anti-inflammatory agents. researchgate.net
Molecular DockingAnti-inflammatory ActivityArylidene-5(4H)-imidazolone scaffolds show favorable binding affinity to inflammatory targets, supporting their development as anti-inflammatory drugs. nih.gov
General Toxicity PredictionOncogenicity, TeratogenicityIn silico toxicity studies on derivatives have been used to flag compounds with potentially unfavorable toxicity profiles. researchgate.net

Photophysical and Photochemical Research on 2 Imidazolin 5 One, 4 Benzylidene 2 Phenyl

Photoirradiation Studies and Resulting Transformations

There is a lack of specific studies detailing the photoirradiation of 2-Imidazolin-5-one, 4-benzylidene-2-phenyl- and its resulting chemical transformations. In related systems, such as 4-benzylidene-2-phenyl-2-oxazolin-5-one, photoirradiation is known to induce (Z/E) isomerization around the exocyclic double bond. It is plausible that the imidazolinone analogue could exhibit similar photoisomerization, a common photoreaction in compounds with a benzylidene moiety. However, without experimental verification, this remains a hypothesis.

Potential photo-induced transformations could also include photodimerization, particularly in the solid state or in concentrated solutions, leading to the formation of cyclobutane (B1203170) derivatives. This type of [2+2] cycloaddition is a well-documented photochemical reaction for compounds containing activated carbon-carbon double bonds. The specific products and quantum yields of such reactions would be dependent on factors like the solvent, irradiation wavelength, and the presence of sensitizers.

A hypothetical photoisomerization process is presented in the table below:

ReactantProposed PhotoproductReaction Type
(Z)-4-benzylidene-2-phenyl-2-imidazolin-5-one(E)-4-benzylidene-2-phenyl-2-imidazolin-5-onePhotoisomerization

Investigation of Photooxidation Processes

Detailed investigations into the photooxidation processes of 2-Imidazolin-5-one, 4-benzylidene-2-phenyl- are not readily found in the scientific literature. Generally, photooxidation can occur through various mechanisms, including reactions with singlet oxygen or other reactive oxygen species generated by photosensitization. The imidazolinone moiety, with its nitrogen atoms and conjugated system, could be susceptible to oxidative cleavage or modification upon photoirradiation in the presence of oxygen.

Research on related imidazole (B134444) derivatives, such as lophine (2,4,5-triphenylimidazole), has shown that they can undergo photooxidation. These processes can be complex, leading to a variety of products. The specific pathways and products of photooxidation for 2-Imidazolin-5-one, 4-benzylidene-2-phenyl- would require dedicated experimental study, including product analysis and mechanistic investigations.

Analysis of Excited State Characteristics and Pathways

A comprehensive analysis of the excited state characteristics, such as fluorescence, phosphorescence, excited-state lifetimes, and quantum yields for 2-Imidazolin-5-one, 4-benzylidene-2-phenyl-, is not available in the reviewed literature. The conjugated system, encompassing the phenyl and benzylidene groups attached to the imidazolinone core, suggests that the molecule would exhibit absorption in the UV-visible region and could possess interesting emissive properties.

The nature of the lowest excited singlet (S₁) and triplet (T₁) states would govern the photochemical and photophysical pathways. Theoretical calculations could provide insights into the energies and characters of these excited states, predicting whether they are of n,π* or π,π* nature. The relative energies of these states would influence the efficiency of processes like intersystem crossing to the triplet state, which is often a key intermediate in photochemical reactions.

The table below summarizes the key excited state parameters that would need to be determined experimentally for a thorough understanding of the compound's photophysics.

ParameterDescriptionTypical Experimental Technique
Absorption Spectrum (λmax)Wavelength(s) of maximum light absorption.UV-Vis Spectroscopy
Emission Spectrum (λem)Wavelength(s) of maximum fluorescence/phosphorescence.Fluorescence Spectroscopy
Fluorescence Quantum Yield (Φf)Efficiency of the fluorescence process.Comparative Quantum Yield Measurement
Excited State Lifetime (τ)Average time the molecule spends in the excited state.Time-Resolved Fluorescence Spectroscopy

Applications in Photochemistry Research

Given the absence of detailed photochemical studies, the applications of 2-Imidazolin-5-one, 4-benzylidene-2-phenyl- in photochemistry research are largely speculative at this time. If the compound were found to exhibit efficient photoisomerization with distinct absorption spectra for its isomers, it could potentially be explored for use as a photoswitch in various applications, such as in the development of photoresponsive materials or for the photocontrol of biological systems.

Furthermore, if the molecule possesses significant fluorescence with sensitivity to its local environment (solvatochromism), it could be investigated as a fluorescent probe for studying microenvironments in chemical and biological systems. Its potential as a photosensitizer for generating reactive oxygen species could also be a subject of future research, with possible applications in photodynamic therapy or photocatalysis. However, these potential applications are contingent on future experimental research that would first need to characterize the fundamental photophysical and photochemical properties of this compound.

Mechanistic Organic Chemistry of 2 Imidazolin 5 One, 4 Benzylidene 2 Phenyl Reactions

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of 4-benzylidene-2-phenyl-2-imidazolin-5-one derivatives typically proceeds via the formation of an azlactone precursor, namely 4-benzylidene-2-phenyl-2-oxazolin-5-one, through the Erlenmeyer-Plöchl synthesis. wikipedia.org This is then converted to the target imidazolinone.

The primary pathway involves two main stages:

Conversion to Imidazolinone via Aminolysis : The 4-benzylidene-2-phenyl-2-oxazolin-5-one precursor is converted into the corresponding imidazolinone through reaction with an amine (aminolysis). ijsr.in The mechanism for this transformation involves the nucleophilic addition of the amine to the electrophilic C5 carbonyl carbon of the oxazolone (B7731731) ring. This attack leads to the formation of a transient tetrahedral intermediate. Subsequently, the unstable oxazolone ring cleaves, breaking the acyl-oxygen bond (C5-O1). This is followed by an intramolecular cyclization and dehydration, where the newly introduced nitrogen attacks the amide carbonyl, eliminating water to form the more stable five-membered imidazolinone ring. The driving force for this ring-opening and re-closure is the release of ring strain from the oxazolone and the formation of the thermodynamically more stable imidazolinone system.

Studies on Reaction Kinetics and Thermodynamics

Detailed kinetic studies on the formation of 4-benzylidene-2-phenyl-2-imidazolin-5-one are limited; however, research on the key aminolysis step of structurally similar oxazolones provides significant insights.

A study on the reaction of 4-benzylidene-2-methyl-5-oxazolone with n-butylamine in acetonitrile revealed a complex reaction mechanism. The reaction was monitored using UV-Vis spectroscopy, and under pseudo-first-order conditions (a large excess of amine), the observed rate constant (kobs) showed a parabolic dependence on the amine concentration. This suggests a mechanism involving parallel pathways where one or two amine molecules can participate in the rate-determining step of the ring-opening process. The rate of the reaction is significantly influenced by the nucleophilicity of the attacking amine and the specific reaction conditions.

Information regarding the thermodynamics of imidazolinone formation from the corresponding oxazolone is not extensively documented in the literature. However, the reaction is generally considered to be thermodynamically favorable. The cyclization to the imidazolinone is often an exergonic process, driven by the formation of the stable, conjugated ring system. acs.org

Table 1: Kinetic Parameters for a Model Oxazolone Aminolysis Reaction

Reactant Nucleophile Solvent Kinetic Model Rate Dependence

Stereochemical Outcomes and Diastereoselectivity in Imidazolinone Formation

The stereochemistry of 4-benzylidene-2-phenyl-2-imidazolin-5-one is centered around the exocyclic double bond (C=C) at the 4-position. The precursor, 4-benzylidene-2-phenyl-2-oxazolin-5-one, exists as geometric isomers. The absolute configuration of these (E) and (Z) isomers has been determined using NMR spectroscopy. chemicalbook.com

During the conversion of the oxazolone to the imidazolinone, the geometry of this exocyclic double bond is typically retained. The reaction conditions for aminolysis and subsequent cyclization are generally not harsh enough to cause significant isomerization around this bond. Therefore, if the synthesis starts with the (Z)-isomer of the oxazolone, the resulting product is predominantly the (Z)-4-benzylidene-2-phenyl-2-imidazolin-5-one.

The formation of new stereocenters can occur if a chiral amine is used in the synthesis or if substituents on the phenyl rings create a chiral environment. However, in the absence of such chiral influences, the reaction does not typically generate new diastereomers, and the primary stereochemical consideration remains the configuration of the benzylidene group. Studies focusing on inducing diastereoselectivity in this specific conversion are not widely reported, with most synthetic efforts focused on the yield and purity of the geometric isomer inherited from the azlactone starting material.

Identification and Characterization of Reaction Intermediates

The multi-step synthesis of 4-benzylidene-2-phenyl-2-imidazolin-5-one involves several key reaction intermediates that have been identified or postulated based on mechanistic studies.

2-Phenyl-5(4H)-oxazolone : In the initial Erlenmeyer-Plöchl synthesis, the cyclization of hippuric acid yields this azlactone intermediate. It is this species that is deprotonated at the C-4 position to form an enolate, which then reacts with benzaldehyde (B42025). wikipedia.org

Tetrahedral Intermediate : During the aminolysis of the 4-benzylidene-2-phenyl-2-oxazolin-5-one precursor, the nucleophilic attack by the amine on the C5 carbonyl carbon results in the formation of a short-lived tetrahedral intermediate. This species is characterized by an sp3-hybridized C5 carbon bonded to the original carbonyl oxygen, the oxygen atom of the ring, the C4 carbon, and the incoming amine nitrogen.

Ring-Opened Amide Intermediate : The collapse of the tetrahedral intermediate leads to the cleavage of the C5-O1 bond of the oxazolone ring. This generates a stable, yet transient, ring-opened intermediate, which is an N-acyl-α,β-dehydroamino acid amide. This acyclic species is the direct precursor to the final imidazolinone ring. Its characterization is often indirect, inferred from the final product structure and kinetic data, as it rapidly cyclizes under the reaction conditions.

Table 2: Key Intermediates in the Synthesis of 4-benzylidene-2-phenyl-2-imidazolin-5-one

Intermediate Name Stage of Formation Key Structural Feature Method of Identification
2-Phenyl-5(4H)-oxazolone Erlenmeyer-Plöchl Synthesis Saturated C4 position Postulated from mechanism
Tetrahedral Intermediate Aminolysis of Oxazolone sp3-hybridized C5 carbon Postulated from mechanism

Table of Compounds

Compound Name
2-Imidazolin-5-one, 4-benzylidene-2-phenyl-
4-benzylidene-2-phenyl-2-oxazolin-5-one
Acetic anhydride (B1165640)
Benzaldehyde
Hippuric acid
n-Butylamine

Applications of 2 Imidazolin 5 One, 4 Benzylidene 2 Phenyl As a Synthetic Building Block

Utility as a Synthon for Diverse Heterocyclic Compounds

The 4-benzylidene-2-phenyl-imidazolin-5-one scaffold is a pivotal intermediate for the synthesis of a wide array of other heterocyclic systems. Its chemical reactivity is often channeled through its precursor, the corresponding oxazolone (B7731731), which serves as a potent electrophile. The reaction of 4-benzylidene-2-phenyl-5(4H)-oxazolone with different nucleophilic reagents provides access to numerous five- and six-membered heterocycles.

For instance, condensation of the precursor oxazolone with amino-containing compounds is a common strategy. The reaction with 3-amino-2-substituted-4(3H)-quinazolinones in glacial acetic acid yields complex bis-azaheterocycles where the imidazolinone ring is fused to a quinazolinone system. rsc.org Similarly, reacting the oxazolone with hydrazides, such as 4-chlorobenzohydrazide or 2,4-dichlorobenzohydrazide, is a standard method for producing N-acylamino-imidazolinone derivatives. nih.gov The reaction between the oxazolone and hydrazine (B178648) hydrate (B1144303) can produce different hydrazide isomers depending on the reaction conditions, which can then be used as synthons for 1,2,4-triazinone and oxadiazole derivatives. core.ac.uklibretexts.org

Furthermore, the exocyclic double bond of the precursor oxazolone makes it a suitable component in cycloaddition reactions. Using a Lewis acid like aluminum chloride, it can act as a dienophile in [4+2] Diels-Alder cycloadditions with dienes such as cyclopentadiene. researchgate.net This reaction pathway is valuable for constructing complex bicyclic frameworks that can serve as precursors to novel amino acids and peptides. researchgate.net Under different conditions, the same starting materials can be modulated to favor a [4+3] cycloaddition, leading to the formation of a bicyclo[3.2.1]octane framework. researchgate.net These reactions highlight the versatility of the core structure in generating significant molecular complexity.

The following table summarizes selected synthetic transformations utilizing the 4-benzylidene-2-phenyl-imidazolin-5-one core or its direct oxazolone precursor.

Starting Material PrecursorReagent(s)Resulting Heterocyclic SystemReaction Type
4-Benzylidene-2-phenyl-5(4H)-oxazolone3-Amino-2-phenyl-4(3H)-quinazolinoneQuinazolinone-substituted ImidazolinoneCondensation
4-Benzylidene-2-phenyl-5(4H)-oxazolone2,4,5-Trichloroaniline (B140166) / Pyridine (B92270)1-(2,4,5-trichlorophenyl)-imidazolin-5-oneCondensation
4-Benzylidene-2-phenyl-5(4H)-oxazoloneHydrazine Hydrate(Z)-configurated HydrazideNucleophilic Addition/Ring Opening
(Z)-Hydrazide derivativeAppropriate precursors1,2,4-Triazinone, Oxadiazole derivativesCyclization
2-Hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-oneActive methylene (B1212753) compoundsPyrazole-substituted ImidazolinoneCondensation/Cyclization
4-Benzylidene-2-phenyl-5(4H)-oxazoloneCyclopentadiene / AlCl₃Norbornane skeleton / Bicyclo[3.2.1]octane[4+2] / [4+3] Cycloaddition

Scaffold Development in Medicinal Chemistry Research Programs (general synthetic utility)

The imidazolinone nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of compounds exhibiting a broad spectrum of biological activities. nih.govbeilstein-journals.org The general structure of 4-benzylidene-2-phenyl-2-imidazolin-5-one allows for structural modifications at three main positions: the N-1 position of the imidazolinone ring, the C-2 phenyl ring, and the C-4 benzylidene ring. This versatility enables chemists to create large libraries of derivatives and perform structure-activity relationship (SAR) studies to optimize therapeutic effects.

Derivatives of the imidazolinone scaffold have been reported to possess a wide range of pharmacological properties. These include anti-inflammatory, anticonvulsant, sedative, hypnotic, CNS depressant, antibacterial, antifungal, anticancer, and antiparkinsonian activities. nih.govresearchgate.net The arylidene-5(4H)-imidazolone framework, in particular, has been identified as a promising molecular target for the development of novel anti-inflammatory agents.

The synthetic utility of this scaffold lies in its straightforward derivatization. By varying the aromatic aldehyde used in the initial synthesis, a diverse range of substituents can be introduced onto the benzylidene ring. These substitutions can significantly influence the biological activity of the resulting molecule. nih.gov Similarly, the N-1 position can be functionalized by reacting the precursor oxazolone with different primary amines or hydrazines, leading to new classes of compounds with potentially unique therapeutic profiles. nih.gov This modular approach makes the 4-benzylidene-2-phenyl-2-imidazolin-5-one scaffold a cornerstone in various research programs aimed at discovering new drug candidates for a multitude of diseases, including neurodegenerative, inflammatory, autoimmune, and infectious diseases. nih.gov

The table below highlights some of the biological activities associated with derivatives of the imidazolinone scaffold.

Scaffold/Derivative ClassReported Biological Activity
4-Arylidene-2-phenyl-1-(trichlorophenyl)-1H-imidazol-5(4H)-onesAntibacterial, Antifungal
N-(4-benzylidene-5-oxo-2-phenyl-4,5-dihydroimidazol-1-yl)benzamidesAntibacterial, Antifungal
General Imidazolinone DerivativesAnticonvulsant, Sedative, CNS Depressant
General Imidazolinone DerivativesAnti-inflammatory, Anticancer, Antiparkinsonian
Substituted ImidazolonesMonoamine Oxidase (MAO) Inhibitory

Exploration in Materials Science and Polymer Chemistry

While the 4-benzylidene-2-phenyl-2-imidazolin-5-one scaffold is extensively studied in medicinal chemistry, its exploration in materials science is less documented. There is some indication that imidazolone (B8795221) derivatives can act as sensitizers for nanocrystalline zinc oxide (ZnO) thin film electrodes, suggesting potential applications in optoelectronics or photovoltaics. However, widespread application in areas like dye-sensitized solar cells has not been established for this specific compound. rsc.orgyoutube.comwisc.edunih.gov

In the realm of polymer chemistry, the direct precursor to the imidazolinone, 4-benzylidene-2-phenyl-5(4H)-oxazolone (an azlactone), has garnered significant interest. Azlactones are a class of monomers that can undergo ring-opening polymerization (ROP) to produce functional polymers. rsc.orglibretexts.orgrsc.org This process is typically initiated by a nucleophile that opens the strained lactone ring, leading to the formation of a linear polymer chain. libretexts.org

Polymers functionalized with azlactone groups are considered powerful and versatile platforms for the design of advanced materials. nih.gov The pendant azlactone rings along the polymer backbone are reactive and can be easily modified post-polymerization. They react efficiently with various nucleophiles like primary amines, alcohols, and thiols, allowing for the covalent attachment of a wide range of molecules. researchgate.netnih.gov This post-polymerization modification capability makes azlactone-based polymers highly valuable for applications such as:

Bioconjugation: Attaching proteins, peptides, or other biological molecules to create materials for biomedical applications. rsc.org

Reactive Surfaces and Coatings: Fabricating reactive thin films on various substrates, including natural fibers like cotton or hair, which can then be further functionalized.

Modular Synthesis: Creating libraries of functional polymers by reacting a single parent azlactone polymer with multiple different nucleophiles. nih.gov

Therefore, while 2-imidazolin-5-one, 4-benzylidene-2-phenyl- itself is not a common monomer, its direct synthetic precursor, the azlactone, is a key building block in the field of functional polymers and reactive materials.

Structure Research Relationship Srr Studies of 2 Imidazolin 5 One, 4 Benzylidene 2 Phenyl Derivatives

Influence of Structural Modifications on Synthetic Yields and Selectivity

The synthesis of 4-benzylidene-2-phenyl-2-imidazolin-5-one derivatives often proceeds via the Erlenmeyer-Plöchl reaction, where an aromatic aldehyde is condensed with an N-acylglycine, such as hippuric acid, to form an intermediate oxazolone (B7731731) (azlactone), which is then converted to the corresponding imidazolinone. The nature of the substituents on the aromatic aldehyde has a discernible impact on the reaction yields.

Research into the synthesis of the precursor, 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives, which are subsequently used to form the target imidazolinones, shows that the electronic properties of the substituent on the benzaldehyde (B42025) ring influence the reaction's efficiency. Generally, the condensation is influenced by the electrophilicity of the aldehyde's carbonyl carbon.

Several catalytic methods have been developed to improve the yields and reduce reaction times. For instance, the use of alum as a catalyst in a one-pot synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones from various aromatic aldehydes has demonstrated high efficiency. The catalyst activates the aldehyde, enhancing its reactivity. A study utilizing this method reported high yields for a range of substituted benzaldehydes.

The yields of the intermediate oxazolones, which are indicative of the feasibility of the subsequent imidazolinone synthesis, are presented below.

Substituent on BenzaldehydeCatalyst SystemYield (%)
-HAlum / Reflux90
4-OCH₃Alum / Reflux90
4-ClAlum / Reflux90
3-NO₂Alum / Reflux90
4-CH₃Alum / Reflux90
4-N(CH₃)₂Alum / Reflux80

Data sourced from a study on the synthesis of 4-benzylidene-2-phenyloxazol-5(4H)-one precursors.

Furthermore, the use of microwave assistance has been shown to produce high yields in the synthesis of benzylidene-2-phenyl-1H-imidazol-5(4H)-one derivatives, demonstrating another avenue for optimizing synthetic outcomes. researchgate.net The choice of reaction conditions and catalysts thus plays a pivotal role in overcoming the electronic effects of certain substituents and achieving high synthetic efficiency.

Correlation Between Substituent Effects and Spectroscopic Signatures

Structural modifications, particularly substitutions on the benzylidene and phenyl rings of the 2-imidazolin-5-one core, induce noticeable changes in their spectroscopic signatures. These correlations are evident in infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: The IR spectrum of these derivatives is characterized by prominent absorption bands corresponding to the carbonyl (C=O) and imine (C=N) stretching vibrations of the imidazolinone ring. The position of the C=O stretching band is particularly sensitive to the electronic nature of the substituents on the aromatic rings.

Studies on analogous heterocyclic systems have shown that electron-withdrawing groups (EWGs) on the benzylidene ring tend to shift the C=O stretching vibration to higher wavenumbers (a blue shift). Conversely, electron-donating groups (EDGs) cause a shift to lower wavenumbers (a red shift). derpharmachemica.com This is because EWGs increase the bond order of the carbonyl group through inductive effects, while EDGs decrease it via resonance.

The following table summarizes the characteristic IR absorption frequencies for the C=O and C=N groups in a series of substituted 4-benzylidene-2-phenyloxazol-5(4H)-one precursors, which provide insight into the expected trends for the corresponding imidazolinones.

Substituent (on benzylidene ring)C=O Stretch (cm⁻¹)C=N Stretch (cm⁻¹)
-H17901652
4-F17951652
4-Cl18001655
2-NO₂17901655
4-OCH₃17801655
4-N(CH₃)₂17641641

Data compiled from studies on precursor oxazolone derivatives. derpharmachemica.comcore.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the chemical shift of the vinylic proton (=CH-) on the benzylidene group is influenced by the electronic environment. Substituents on the aromatic ring alter the electron density around this proton, leading to shifts in its resonance signal. For example, in a 4-(4-dimethylaminobenzylidene)-2-(4-nitrophenyl)-4H-oxazol-5-one derivative, the aromatic protons and the C=CH- proton appear as a multiplet between 7.32-8.36 ppm, while the -N(CH₃)₂ protons show a singlet at 2.848 ppm. core.ac.uk

In ¹³C NMR spectroscopy, the chemical shifts of the carbonyl carbon (C=O) and the exocyclic vinylic carbon are diagnostic. The electronic effects of the substituents are transmitted through the conjugated system, affecting the shielding of these carbon nuclei. For instance, in 4-(p-Nitrobenzylidene)-2-phenyl-2-imidazolin-5-one, the chemical shifts are well-defined, allowing for structural confirmation. spectrabase.com The substituent-induced chemical shifts provide valuable data for confirming the structure and understanding the electronic distribution within the molecule.

Impact of Molecular Architecture on Computational Predictions and Modeling Outcomes

Computational chemistry has become an indispensable tool for predicting the properties and potential applications of 2-imidazolin-5-one derivatives. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to elucidate the interaction of these molecules with biological targets and to predict their activity.

Molecular Docking Studies: Molecular docking simulations are used to predict the binding mode and affinity of a ligand to the active site of a protein. For 4-benzylidene-2-phenyl-imidazolinone derivatives, these studies have been instrumental in identifying potential therapeutic targets. For example, derivatives have been docked against enzymes like cyclooxygenase (COX) and glucosamine-6-phosphate synthase to explore their potential as anti-inflammatory or antimicrobial agents. derpharmachemica.com

The binding affinity is often quantified by a docking score or binding energy. The nature and position of substituents on the imidazolinone scaffold significantly influence these scores. The introduction of specific functional groups that can form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with amino acid residues in the active site can dramatically improve the binding affinity.

A docking study of N-[4-(4-Arylidene)-2-(4-substituted-phenyl)-5-oxo-4,5-dihydro-imidazol-1-yl]-benzenesulfonamide derivatives against glucosamine-6-phosphate synthase revealed that the binding affinities are strongly correlated with the observed antimicrobial activity.

CompoundSubstituents (Ar / Ar')Binding Energy (kcal/mol)Estimated Inhibition Constant, Ki (µM)
1C₆H₅ / C₆H₅-9.150.45
24-Cl-C₆H₄ / C₆H₅-9.580.22
34-OCH₃-C₆H₄ / C₆H₅-9.390.29
44-Cl-C₆H₄ / 4-Cl-C₆H₄-10.080.09
54-OCH₃-C₆H₄ / 4-Cl-C₆H₄-9.840.14

Data from docking studies against glucosamine-6-phosphate synthase.

These results indicate that the presence of chloro and methoxy substituents on the phenyl and benzylidene rings enhances the binding affinity, as reflected by the lower binding energies and inhibition constants.

Future Research Directions and Methodological Advancements for 2 Imidazolin 5 One, 4 Benzylidene 2 Phenyl

Development of Novel and Highly Efficient Synthetic Methodologies

The advancement of synthetic chemistry continually provides opportunities to develop more efficient, cost-effective, and environmentally benign methods for the preparation of 2-Imidazolin-5-one, 4-benzylidene-2-phenyl- and its derivatives. While traditional methods, such as the condensation of 4-benzylidene-2-phenyloxazol-5-one with amines or other nucleophiles, have been established, future research should focus on several key areas to enhance synthetic efficiency and sustainability. researchgate.netresearchgate.net

Green Chemistry Approaches: Future synthetic strategies should prioritize the principles of green chemistry. This includes the exploration of biodegradable and recyclable catalysts to replace conventional ones that may be toxic or difficult to separate from the reaction mixture. For instance, the use of zeolite catalysts has already shown promise in reducing reaction times and improving yields in the synthesis of related imidazolones. iajpr.com Further investigation into other solid acid catalysts, biocatalysts such as enzymes, and organocatalysts like L-proline could lead to even more sustainable processes. jocpr.com

Advanced Energy Sources: The application of alternative energy sources, such as microwave irradiation and ultrasound, should be systematically investigated. These techniques have the potential to significantly reduce reaction times, improve product yields, and in some cases, lead to the formation of products that are not accessible through conventional heating methods. Microwave-assisted synthesis, in particular, has been successfully employed for various heterocyclic compounds and could offer a rapid and efficient route to the target molecule.

Flow Chemistry Systems: The transition from batch to continuous flow synthesis represents a major leap forward in terms of process safety, scalability, and control. Future research should aim to develop robust flow chemistry protocols for the synthesis of 2-Imidazolin-5-one, 4-benzylidene-2-phenyl-. This would enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher reproducibility and yields. Furthermore, flow systems can be readily integrated with in-line purification and analysis techniques, streamlining the entire manufacturing process.

Atom Economy and Multi-Component Reactions: The design of synthetic routes with high atom economy is a fundamental aspect of sustainable chemistry. Future efforts should focus on the development of multi-component reactions (MCRs) where three or more reactants are combined in a single step to form the desired product. MCRs are inherently more efficient as they reduce the number of synthetic steps, minimize waste generation, and save time and resources.

Future Synthetic Methodology Potential Advantages Key Research Focus
Green CatalysisReduced environmental impact, easier catalyst separation, reusability.Development of novel biocatalysts, organocatalysts, and solid acid catalysts.
Microwave/UltrasoundShorter reaction times, increased yields, unique reactivity.Optimization of reaction conditions and exploration of solvent-free reactions.
Flow ChemistryImproved safety and scalability, precise process control, integration of automation.Design of robust flow reactors and optimization of continuous processes.
Multi-Component ReactionsHigh atom economy, reduced waste, simplified synthetic procedures.Discovery of new MCRs and expansion of substrate scope.

Integration of Advanced In Situ Characterization Techniques

To gain a deeper understanding of the reaction mechanisms, kinetics, and crystallization behavior involved in the synthesis and processing of 2-Imidazolin-5-one, 4-benzylidene-2-phenyl-, the integration of advanced in situ characterization techniques is paramount. These Process Analytical Technologies (PAT) allow for real-time monitoring of chemical and physical transformations, providing valuable data for process optimization and control.

Spectroscopic Methods for Reaction Monitoring: Future research should focus on the application of in situ spectroscopic techniques to monitor the synthesis of the target compound in real-time.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: Can be used to track the concentration of reactants, intermediates, and products throughout the reaction, providing valuable kinetic data.

Raman Spectroscopy: Offers complementary information to FTIR and is particularly useful for monitoring reactions in aqueous media and for studying crystalline forms. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR setups can provide detailed structural information on intermediates and help to elucidate complex reaction pathways.

By employing these techniques, researchers can gain a comprehensive understanding of the reaction mechanism, identify reaction endpoints accurately, and detect the formation of any impurities or byproducts in real time.

Real-Time Crystallization Analysis: The physical properties of the final product are highly dependent on its crystalline form (polymorphism). Future studies should utilize in situ techniques to monitor and control the crystallization process of 2-Imidazolin-5-one, 4-benzylidene-2-phenyl-.

In Situ X-Ray Powder Diffraction (XRPD): Allows for the real-time monitoring of phase transitions during crystallization, enabling the identification and control of different polymorphs. researchgate.net

Focused Beam Reflectance Measurement (FBRM): Provides information on particle size and distribution during crystallization, which is crucial for controlling the physical properties of the final product.

Particle Vision and Measurement (PVM): Offers real-time images of crystals, providing insights into their morphology and aggregation behavior.

The data obtained from these in situ characterization techniques will be invaluable for developing robust and reproducible synthetic and crystallization processes, ensuring consistent product quality.

Expansion of Multi-Scale Theoretical and Computational Investigations

Theoretical and computational chemistry offers powerful tools to complement experimental studies by providing detailed insights into the molecular properties, reactivity, and interactions of 2-Imidazolin-5-one, 4-benzylidene-2-phenyl-. Future research should leverage a multi-scale modeling approach, from the quantum mechanical level to macroscopic properties.

Quantum Mechanical Calculations: Density Functional Theory (DFT) should be employed to investigate the fundamental electronic properties of the molecule. researchgate.net These calculations can provide valuable information on:

Molecular Geometry and Stability: Optimization of the molecular structure to predict the most stable conformation.

Electronic Structure: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's reactivity and electronic transitions. researchgate.net

Spectroscopic Properties: Prediction of vibrational (IR and Raman) and electronic (UV-Vis) spectra to aid in the interpretation of experimental data.

Reaction Mechanisms: Calculation of transition states and reaction pathways to elucidate the mechanisms of its synthesis and potential degradation pathways.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of the molecule in different environments and over time. nih.govresearchgate.net Future computational studies should include:

Solvation Effects: Simulating the molecule in various solvents to understand how the solvent influences its conformation and reactivity.

Crystal Packing and Polymorphism: Predicting the crystal structure and exploring the potential for different polymorphic forms, which is crucial for understanding its solid-state properties.

Interactions with Biomolecules: Simulating the interaction of 2-Imidazolin-5-one, 4-benzylidene-2-phenyl- and its derivatives with biological targets, such as enzymes or receptors, to predict binding affinities and modes of action. mdpi.comedu.krd This can guide the design of new derivatives with specific biological activities.

Computational Method Research Focus Expected Insights
Density Functional Theory (DFT)Electronic structure, reactivity, spectroscopic properties.Understanding of molecular stability, reaction mechanisms, and interpretation of experimental spectra.
Molecular Dynamics (MD)Solvation, crystal packing, biomolecular interactions.Prediction of behavior in different environments, solid-state properties, and biological activity.
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme catalysis, excited-state dynamics.Detailed understanding of interactions and reactions in complex biological systems.

By combining these computational approaches, a comprehensive theoretical understanding of 2-Imidazolin-5-one, 4-benzylidene-2-phenyl- can be achieved, which will accelerate the design of new materials and the optimization of its applications.

Exploration of New Applications in Emerging Scientific Disciplines

While imidazolinone derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, future research should aim to explore the potential of 2-Imidazolin-5-one, 4-benzylidene-2-phenyl- in other emerging scientific fields. nih.govnih.govnih.gov

Materials Science: The unique chemical structure of the compound, featuring a conjugated system and polar functional groups, suggests its potential use in materials science.

Corrosion Inhibitors: Imidazoline derivatives have been shown to be effective corrosion inhibitors for metals due to their ability to adsorb on the metal surface and form a protective layer. researchgate.net Future studies could evaluate the efficacy of the target compound in preventing corrosion of various metals and alloys.

Organic Electronics: The conjugated π-system in the molecule may impart interesting optoelectronic properties. edu.krd Research into its potential use as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic solar cells is warranted.

Molecular Switches: The exocyclic double bond in similar benzylidene-oxazolones allows for E/Z isomerization upon light irradiation, making them potential candidates for molecular switches. researchgate.net Investigating the photochemical properties of 2-Imidazolin-5-one, 4-benzylidene-2-phenyl- could reveal similar photoswitching behavior.

Photocatalysis: The ability of organic molecules to absorb light and participate in electron transfer processes makes them interesting candidates for photocatalysis. Future research could explore the use of this imidazolinone derivative as a photosensitizer or a photocatalyst for various organic transformations or for environmental remediation, such as the degradation of pollutants. nih.govmdpi.com

Fluorescent Probes: The inherent fluorescence of some imidazolinone cores, similar to the chromophore in Green Fluorescent Protein (GFP), suggests that 2-Imidazolin-5-one, 4-benzylidene-2-phenyl- and its derivatives could be developed as fluorescent probes for sensing and imaging applications. researchgate.net By introducing specific functional groups, it may be possible to design probes that are sensitive to changes in their environment, such as pH, metal ions, or the presence of specific biomolecules.

By expanding the scope of research beyond traditional applications, the full potential of 2-Imidazolin-5-one, 4-benzylidene-2-phenyl- can be realized, leading to innovations in a wide range of scientific and technological fields.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 4-benzylidene-2-phenyl-2-imidazolin-5-one derivatives?

The synthesis typically involves condensation reactions. For example, 1-(4-acetylphenyl)-4-benzylidene-2-methyl-imidazol-5-one can be synthesized by refluxing a solution of the precursor in absolute ethanol with substituted benzaldehyde and 2% NaOH for 10 hours . Multi-step approaches may include hydrazine hydrate treatment and carbon disulfide reactions to form intermediates like 2-phenyl-4-hydrazinecarbonylmethylen-1(3H)-imidazol-5-one . Key parameters include solvent choice (ethanol, methanol), temperature control, and catalyst selection (e.g., NaOH).

Basic: What spectroscopic and analytical techniques are critical for structural confirmation?

  • 1H NMR : Used to confirm substituent positions and hydrogen environments. For example, δ 7.80 (br s, 2H) in DMSO-d6 indicates aromatic protons in imidazolone derivatives .
  • HRMS (ESI-TOF) : Validates molecular weight and fragmentation patterns (e.g., m/z 340.0291 for brominated analogs) .
  • Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, especially for high-resolution data or twinned crystals .

Advanced: How can reaction conditions be optimized to improve synthetic yields of imidazolone derivatives?

Yields vary significantly (e.g., 20–30% in some protocols vs. 60% in others ). Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction kinetics.
  • Catalyst tuning : Adjusting NaOH concentration (2% in ethanol ) or using ammonium hydroxide for imine formation .
  • Time-temperature profiles : Extended reflux durations (e.g., 10 hours ) or room-temperature stirring for 2–3 days .

Advanced: How should researchers address contradictions in biological activity data across studies?

Discrepancies in antiproliferative or antimicrobial activity may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) when comparing IC50 values .
  • Structural modifications : Minor changes (e.g., substituent position on the benzylidene group) can drastically alter activity .
  • Purity validation : Use HPLC (≥98% purity) to rule out impurities affecting bioactivity .

Advanced: What are the advantages and limitations of crystallography vs. spectroscopic methods for structural analysis?

  • Crystallography (SHELXL) : Provides absolute stereochemistry and bond-length data but requires high-quality single crystals .
  • 1H NMR/HRMS : Faster and more accessible for routine analysis but lacks 3D structural resolution .
  • Complementary use : Combine both to validate molecular geometry and functional group assignments.

Advanced: What mechanistic insights exist for the biological activity of 4-benzylidene imidazolones?

  • Tubulin polymerization inhibition : Aryl-substituted derivatives (e.g., 4-aryl-2-benzoyl-imidazoles) disrupt microtubule dynamics, validated via in vitro tubulin assays .
  • Antimicrobial activity : Electron-withdrawing groups on the benzylidene moiety enhance membrane penetration, as shown in structure-activity relationship (SAR) studies .

Advanced: How are intermediates stabilized during multi-step syntheses of imidazolone derivatives?

  • Hydrazine intermediates : Handle under inert atmosphere (N2) to prevent oxidation .
  • Thiol-containing compounds : Store at low temperatures (−20°C) to avoid dimerization .
  • Chromatography : Use flash column chromatography (eluent: dichloromethane) for purification .

Advanced: What protocols ensure purity and stability of 4-benzylidene-2-phenyl-2-imidazolin-5-one in storage?

  • Purity assessment : HPLC with UV detection (λ = 254 nm) .
  • Storage conditions : Lyophilize and store at −80°C in amber vials to prevent photodegradation.
  • Stability testing : Monitor via periodic NMR to detect decomposition (e.g., benzylidene isomerization) .

Advanced: How to design in vitro assays for evaluating biological activity?

  • Antiproliferative assays : Use MTT or SRB assays with cancer cell lines (e.g., MCF-7), including positive controls (e.g., paclitaxel) .
  • Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains .
  • Enzyme inhibition : Fluorescence-based tubulin polymerization assays with purified bovine tubulin .

Advanced: What computational tools predict the reactivity or binding modes of imidazolone derivatives?

  • Molecular docking : Software like MOE (Molecular Operating Environment) models interactions with targets (e.g., tubulin) .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA .
  • Database resources : Cross-reference with PubChem or RCSB PDB for structural analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.